molecular formula C24H29ClN2O3 B14008691 N-(4-(Diethylamino)-1-methylbutyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide monohydrochloride CAS No. 81086-04-6

N-(4-(Diethylamino)-1-methylbutyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide monohydrochloride

Cat. No.: B14008691
CAS No.: 81086-04-6
M. Wt: 428.9 g/mol
InChI Key: YUZNGCKGMHDGCG-UHFFFAOYSA-N
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Description

N-(4-(Diethylamino)-1-methylbutyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an anthracene core, a diethylamino group, and a carboxamide linkage. Its properties and reactivity make it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Diethylamino)-1-methylbutyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide monohydrochloride typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Anthracene Core: The anthracene core can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.

    Introduction of the Diethylamino Group: The diethylamino group is introduced via nucleophilic substitution reactions, often using diethylamine as the nucleophile.

    Carboxamide Formation: The carboxamide linkage is formed through an amidation reaction, typically using an appropriate carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Diethylamino)-1-methylbutyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and amines.

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N-(4-(Diethylamino)-1-methylbutyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(4-(Diethylamino)-1-methylbutyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide monohydrochloride involves its interaction with specific molecular targets. For example, in biological systems, it may bind to DNA or proteins, leading to changes in their function. The compound’s ability to intercalate into DNA makes it a potential candidate for anticancer research, as it can disrupt the replication process of cancer cells .

Comparison with Similar Compounds

Similar Compounds

    N-(2-(Diethylamino)ethyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide: Similar structure but with a different alkyl chain length.

    N-(4-(Dimethylamino)-1-methylbutyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide: Similar structure but with a dimethylamino group instead of a diethylamino group.

Uniqueness

N-(4-(Diethylamino)-1-methylbutyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylamino group enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

81086-04-6

Molecular Formula

C24H29ClN2O3

Molecular Weight

428.9 g/mol

IUPAC Name

N-[5-(diethylamino)pentan-2-yl]-9,10-dioxoanthracene-2-carboxamide;hydrochloride

InChI

InChI=1S/C24H28N2O3.ClH/c1-4-26(5-2)14-8-9-16(3)25-24(29)17-12-13-20-21(15-17)23(28)19-11-7-6-10-18(19)22(20)27;/h6-7,10-13,15-16H,4-5,8-9,14H2,1-3H3,(H,25,29);1H

InChI Key

YUZNGCKGMHDGCG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O.Cl

Origin of Product

United States

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